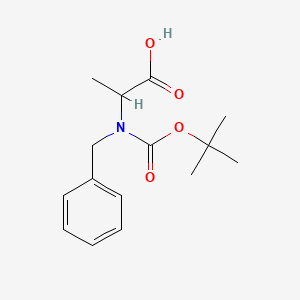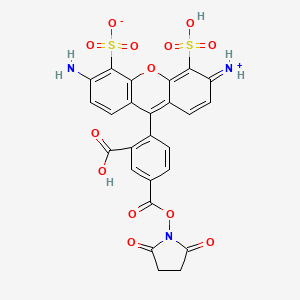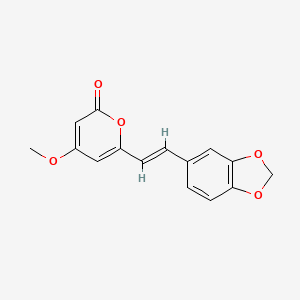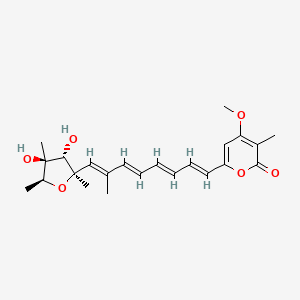
L-Alanine-2-D1-N-T-boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine is one of the non-essential amino acids for humans and plays a key role in the glucose-alanine cycle. The compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine-2-D1-N-T-boc can be synthesized using excess Boc2O (di-tert-butyl dicarbonate) and DMAP (4-Dimethylaminopyridine) directly from NH4Cl (ammonium chloride) via nitridotricarbonic acid tri-tert-butyl ester (Boc3N). This method is ideal for the preparation of Boc-protected amino acids as it allows for selective cleavage by aminolysis .
Industrial Production Methods
The industrial production of this compound involves the use of stable isotope labeling techniques. This allows for the production of small molecule compounds labeled with stable isotopes, which can be used as chemical references for chemical identification, qualitative, quantitative detection, and more.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine-2-D1-N-T-boc undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
L-Alanine-2-D1-N-T-boc has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for chemical identification and detection.
Biology: Plays a role in metabolic research, allowing researchers to study metabolic pathways in vivo.
Medicine: Used in clinical diagnostics and imaging.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of L-Alanine-2-D1-N-T-boc involves its role in the glucose-alanine cycle. Alanine is converted to pyruvate, which then enters the citric acid cycle. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in amino acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine-N-T-boc: The unlabelled version of L-Alanine-2-D1-N-T-boc.
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid with similar properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for its use in specialized research applications that require precise tracking and identification of metabolic pathways.
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
(2S)-2-deuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5D |
InChI-Schlüssel |
QVHJQCGUWFKTSE-VXNMYXNSSA-N |
Isomerische SMILES |
[2H][C@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)

![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)
![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)

![(E)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide](/img/structure/B12304035.png)
![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)
![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)




